

CCT196969 RAF inhibitor SRC family kinase

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cct196969

CAS No.: 1163719-56-9

Cat. No.: S548105

Get Quote

Key Experimental Data and Findings

The inhibitory profile of **CCT196969** has been demonstrated across various cancer models. The following table summarizes its activity in different experimental settings.

Cancer Model	Experimental Context	Key Findings (In Vitro)	Proposed Mechanism / Pathway Affected
Melanoma (incl. Brain Metastasis)	Patient-derived MBM cell lines (H1, H2, H3, etc.); BRAF inhibitor-resistant lines [1] [2]	IC ₅₀ for viability: 0.18 - 2.6 μ M; inhibited proliferation, migration, survival [1] [2]	Decreased p-ERK, p-MEK, p-STAT3, and STAT3 [1] [2]
Triple-Negative Breast Cancer (TNBC)	TNBC cell lines (in vitro and in vivo) [3]	Inhibited proliferation, invasion, migration [3]	Targeted HDAC5, disrupting HDAC5/RXRA interaction, leading to ASNS downregulation & inhibited mTOR signaling [3]
Drug-Resistant Melanoma	BRAF mutant melanoma cells and patient-derived xenografts resistant to BRAF/MEK inhibitors [4]	Inhibited MEK/ERK signaling and cell viability [4]	Dual inhibition of RAF and SFKs to circumvent RTK/SFK-mediated resistance [4]

Experimental Protocols

The following methodologies are compiled from the cited studies to illustrate key assays used to characterize **CCT196969**.

Cell Viability and Proliferation Assays

- **Monolayer Cell Viability (MTS) Assay:** Cells are seeded in 96-well plates and treated with a dose range of **CCT196969** for 72 hours. Cell viability is measured by adding MTS reagent and measuring absorbance at 490nm. IC₅₀ values are calculated from the resulting dose-response curves [2].
- **Clonogenic Survival Assay:** Cells are seeded in 6-well plates at a low density and allowed to form colonies. The colonies are then stained with crystal violet and counted to assess long-term proliferative capacity after treatment [3].
- **Tumor Sphere Viability Assay:** For 3D culture models, a base layer of 0.6% agar is prepared in a 96-well plate. Cells are suspended in a soft agar top layer and cultured. This assay measures the ability of cells to form spheres in a more in vivo-like environment upon drug treatment [2].

Migration and Invasion Assays

- **Transwell Assay:**
 - **Migration:** A cell suspension is placed in the upper chamber of a transwell insert with a porous membrane. Complete medium in the lower chamber acts as a chemoattractant. After 48 hours, cells that migrate through the pores are stained and counted [3].
 - **Invasion:** The upper chamber membrane is pre-coated with Matrigel to simulate the extracellular matrix. The subsequent steps are the same, measuring the ability of cells to invade through the matrix [3].

Analysis of Apoptosis

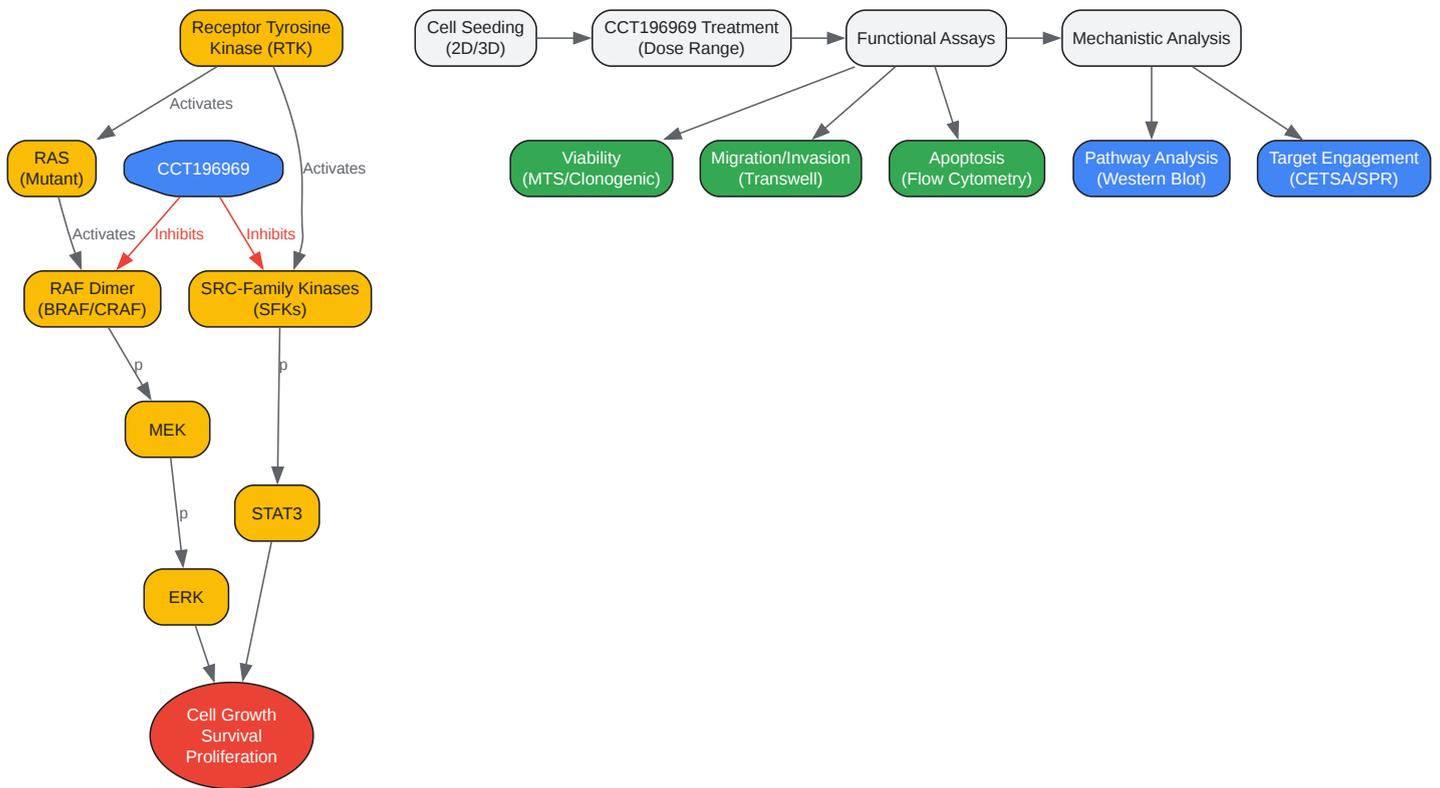
- **Flow Cytometry with FITC/PI Staining:** Cells are collected after treatment, stained with FITC-Annexin V and Propidium Iodide (PI), and analyzed by flow cytometry. This distinguishes between live (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) cell populations [3].

Mechanistic and Target Engagement Studies

- **Western Blotting:** Standard protocol involves cell lysis, protein quantification, SDS-PAGE separation, transfer to PVDF membrane, and probing with primary and secondary antibodies. Key targets analyzed include p-ERK, p-MEK, p-STAT3, and total STAT3, among others [1] [3] [2].
- **Target Identification (CETSA & SPR):**
 - **Cellular Thermal Shift Assay (CETSA):** Treated cells are heated, causing unbound proteins to denature and precipitate. Stabilization of the target protein (HDAC5) upon **CCT196969** binding is detected by its increased solubility in the heated samples via western blot, demonstrating cellular target engagement [3].
 - **Surface Plasmon Resonance (SPR):** A biosensor chip is coated with the target protein (HDAC5). **CCT196969** is flowed over the chip, and the binding kinetics (association and dissociation rates) are measured in real-time, confirming direct binding [3].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core signaling pathways targeted by **CCT196969** and the experimental workflow for in vitro characterization.



[Click to download full resolution via product page](#)

This diagram shows the primary targets of **CCT196969** in the MAPK and SFK/STAT3 pathways, and a generalized in vitro experimental workflow from cell seeding to functional and mechanistic analysis.

Research Implications and Future Directions

CCT196969 represents a strategic approach to overcome the limitations of first-generation RAF inhibitors.

- **Overcoming Resistance:** Its dual RAF/SFK inhibition profile is key to its "paradox-breaking" function, effectively suppressing resistance mechanisms in BRAF mutant melanoma and showing activity in NRAS mutant models [5] [4].
- **Expanding Therapeutic Potential:** Recent evidence suggests its utility extends beyond melanoma. The discovery of HDAC5 as a novel target in TNBC reveals a new, non-canonical mechanism of action, positioning **CCT196969** as a candidate for targeting aggressive cancers driven by metabolic reprogramming [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. CCT196969 effectively inhibits growth and survival of ... [pubmed.ncbi.nlm.nih.gov]
2. CCT196969 effectively inhibits growth and survival of ... [journals.plos.org]
3. CCT196969 inhibits TNBC by targeting the HDAC5/RXRA ... [jeccr.biomedcentral.com]
4. Paradox-breaking RAF inhibitors that also target SRC are ... [pubmed.ncbi.nlm.nih.gov]
5. CCT196969 | pan-Raf inhibitor | Axon 3971 [axonmedchem.com]

To cite this document: Smolecule. [CCT196969 RAF inhibitor SRC family kinase]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548105#cct196969-raf-inhibitor-src-family-kinase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com